molecular formula C22H23ClN4O B11440985 4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11440985
M. Wt: 394.9 g/mol
InChI Key: WHTHBIIAVJGNSA-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Pyrimido Group: The pyrimido group is introduced through a cyclization reaction involving appropriate precursors such as diethyl malonate and urea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimido group, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted benzimidazole and pyrimido derivatives, which can have different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves the inhibition of poly (ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the DNA damage repair process. By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Veliparib: Another PARP inhibitor with a similar mechanism of action.

    Olaparib: A well-known PARP inhibitor used in the treatment of certain types of cancer.

    Rucaparib: Another PARP inhibitor with applications in cancer therapy.

Uniqueness

4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other PARP inhibitors. Its unique structure allows for potential modifications to enhance its efficacy and reduce side effects.

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C22H23ClN4O/c1-4-26(5-2)21(28)19-14(3)24-22-25-17-11-6-7-12-18(17)27(22)20(19)15-9-8-10-16(23)13-15/h6-13,20H,4-5H2,1-3H3,(H,24,25)

InChI Key

WHTHBIIAVJGNSA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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